1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-25-17-7-6-14(11-18(17)26-2)12-19(24)23-9-8-22-20(23)27-13-15-4-3-5-16(21)10-15/h3-7,10-11H,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLJLQSZYSOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a dimethoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Physicochemical and Reactivity Comparisons
Table 2: Predicted Physicochemical Properties
Reactivity Insights :
- The sulfanyl group (–S–) in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, unlike the stable sulfonyl group in .
- The electron-donating methoxy groups in the target may activate the ethanone moiety toward nucleophilic additions, contrasting with the electron-withdrawing nitro group in , which deactivates the ring .
Crystallographic and Structural Analysis
- Bond Lengths : The dihydroimidazole core in the target likely exhibits longer C–N and C–C bonds compared to aromatic imidazoles (e.g., ’s 4,5-dimethyl derivative ), as partial saturation reduces resonance stabilization.
- Software Utilization : SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure could be resolved using SHELXL with precision (e.g., R factors < 0.05) .
Biological Activity
The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a 4,5-dihydro-1H-imidazole ring, a chlorophenyl group, and a dimethoxyphenyl moiety. The presence of sulfur in the thioether linkage contributes to its unique chemical reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 350.84 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.5 |
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives similar to the target compound demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely documented. A study highlighted that compounds with similar structures showed selective cytotoxicity towards tumorigenic cell lines . The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A related compound exhibited an IC50 value of 46.42 µM against BChE, indicating significant enzyme inhibition comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate |
| Anticancer | Tumorigenic Cell Line | Selective Cytotoxicity |
| Enzyme Inhibition | AChE | 157.31 |
| BChE | 46.42 |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple synthesized imidazole derivatives, the target compound was evaluated for antimicrobial efficacy. Results indicated that it exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of imidazole derivatives similar to the target compound. It was found that these compounds could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting proliferation signals . This positions them as promising candidates for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
